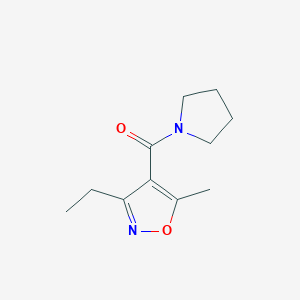
(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-ethyl-5-methylisoxazole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Triethylamine or other bases
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid
Reduction: Lithium aluminum hydride in ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential use in drug development and therapeutic applications
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Binding: Binding to specific receptors on cell surfaces
Signal Transduction: Modulating intracellular signaling pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone: Unique due to its specific isoxazole and pyrrolidine moieties
Other Isoxazole Derivatives: May have different substituents leading to varied biological activities
Pyrrolidine Derivatives: Similar core structure but different functional groups
Uniqueness
The uniqueness of this compound lies in its specific combination of isoxazole and pyrrolidine, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H16N2O2/c1-3-9-10(8(2)15-12-9)11(14)13-6-4-5-7-13/h3-7H2,1-2H3 |
Clé InChI |
FMYROTSIDIUQEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=C1C(=O)N2CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



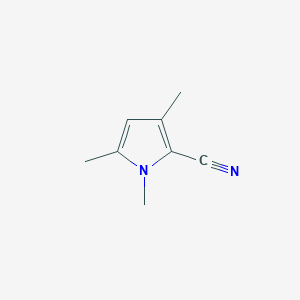
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
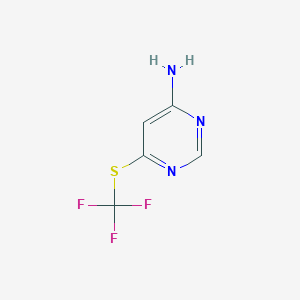
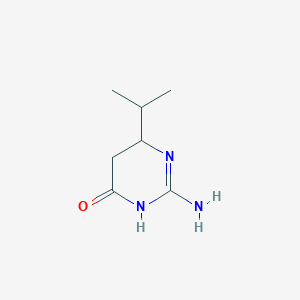
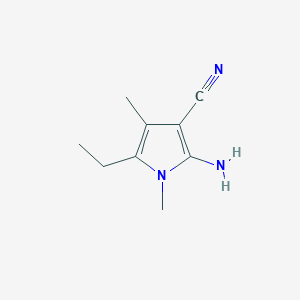

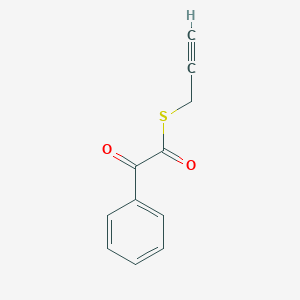


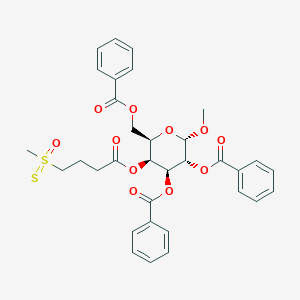

![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)

